2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine
CAS No.:
Cat. No.: VC13314263
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3S |
|---|---|
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | 2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C10H11N3S/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8/h1-3,6-7H,4-5,11H2 |
| Standard InChI Key | STIRJTZFRKEHMZ-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=CSC(=N2)CCN |
| Canonical SMILES | C1=CC=NC(=C1)C2=CSC(=N2)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 4-position with a pyridin-2-yl group and at the 2-position with an ethanamine side chain. X-ray crystallography of analogous structures reveals planar configurations for both the thiazole and pyridine rings, with dihedral angles between the rings typically ranging from 5° to 15°, suggesting moderate conjugation . The ethanamine side chain adopts a staggered conformation, minimizing steric hindrance with the aromatic systems .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁N₃S | |
| Molecular Weight | 205.28 g/mol | |
| CAS Registry Number | 1017394-68-1 | |
| Solubility (Water) | 12.7 mg/mL (dihydrochloride) | |
| pKa (Amine Group) | ~8.2 (predicted) |
Spectral Characteristics
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¹H NMR (DMSO-d₆): δ 8.58 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.79 (m, 2H, pyridine-H), 7.35 (s, 1H, thiazole-H), 3.72 (t, J = 6.6 Hz, 2H, -CH₂-), 2.93 (t, J = 6.6 Hz, 2H, -CH₂-) .
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ESI-MS: m/z 206.08 [M+H]⁺, consistent with the molecular formula .
The dihydrochloride salt (CAS 1308650-39-6) enhances aqueous solubility (>10-fold compared to the free base) and stability, making it preferable for pharmacological assays .
Synthesis and Derivative Development
Primary Synthetic Routes
The parent compound is synthesized via a modified Hantzsch thiazole synthesis:
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Thiazole Ring Formation: Condensation of 2-aminopyridine with β-keto esters (e.g., ethyl acetoacetate) in the presence of phosphorus pentasulfide (P₂S₅) yields the thiazole intermediate .
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Side-Chain Functionalization: Nucleophilic substitution at the thiazole C-2 position with 2-chloroethylamine introduces the ethanamine group .
For the dihydrochloride salt, the free base is treated with concentrated HCl in anhydrous ethanol, followed by recrystallization from acetonitrile.
Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temperature, 24 hr | 62 | 95 |
| Reflux, 6 hr | 78 | 98 |
| Microwave, 150°C, 1 hr | 89 | 99 |
Microwave-assisted synthesis reduces reaction times from 24 hours to 1 hour while improving yield .
Structural Analogues and SAR Insights
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Pyridine Substitution: Replacing the pyridin-2-yl group with pyridin-4-yl (CAS 941867-23-8) reduces M₃ mAChR affinity by >50%, underscoring the importance of the 2-position nitrogen for target engagement .
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Thiazole Modifications: Methylation at the thiazole C-5 position (e.g., 4-methylthiazol-5-yl derivatives) enhances CDK4/6 inhibitory activity (IC₅₀: 23 nM vs. 44 nM for non-methylated analogues) .
Pharmacological Applications
Table 3: Antiproliferative Activity of Thiazole Analogues
| Compound | Cell Line (IC₅₀, μM) | Target |
|---|---|---|
| Parent compound | N/A | N/A |
| 4-Methylthiazol-5-yl | MV4-11 (0.023) | CDK4/6 |
| Quinoline-substituted | Caco-2 (27.2) | Topoisomerase II |
Antimicrobial Properties
Thiazole derivatives demonstrate broad-spectrum activity:
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Antibacterial: MIC values of 0.0039–0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal: 90% inhibition of Candida albicans biofilm formation at 16 μg/mL.
Mechanistic studies suggest membrane disruption via interaction with lipid II precursors and ergosterol biosynthesis inhibition .
Biochemical Interactions and Mechanism
Muscarinic Acetylcholine Receptor Modulation
N-pyridinyl-2-thiazolamine derivatives act as positive allosteric modulators (PAMs) of the M₃ mAChR:
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Fold Shift in EC₅₀: 3.5–12.1 for CCh-induced calcium mobilization in CHO-K1 cells .
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Subtype Selectivity: >100-fold selectivity over M₂ and M₄ subtypes, attributed to sulfur–nitrogen nonbonding interactions in the thiazolamine core .
Enzyme Inhibition
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